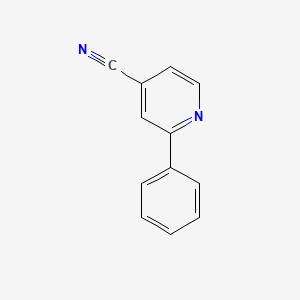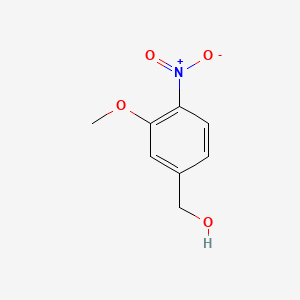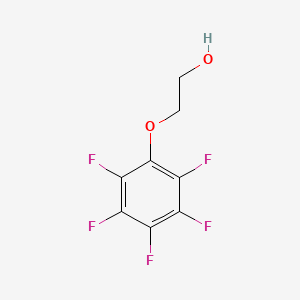
1-(Cyclopropylmethyl)piperazine
Descripción general
Descripción
1-(Cyclopropylmethyl)piperazine is a compound involved in the preparation of N-substituted piperazinopyridylsteroid derivatives as abiraterone analogs that inhibit growth and induce pro-apoptosis in human hormone-independent prostate cancer cell lines .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(Cyclopropylmethyl)piperazine, has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Specific synthesis of 1-(Cyclopropylmethyl)piperazine hydrochloride involves treatment of a compound with HCl in DCM/MeOH, yielding the desired compound isolated as the hydrochloride salt .Molecular Structure Analysis
The molecular formula of 1-(Cyclopropylmethyl)piperazine is C8H16N2, and its molecular weight is 140.23 g/mol .Chemical Reactions Analysis
1-(Cyclopropylmethyl)piperazine is a part of various chemical reactions. It’s used in the preparation of N-substituted piperazinopyridylsteroid derivatives . More detailed information about its chemical reactions can be found in the references .Physical And Chemical Properties Analysis
1-(Cyclopropylmethyl)piperazine has a density of 1.0±0.1 g/cm3, a boiling point of 208.5±8.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has a refractive index of 1.508, molar refractivity of 41.9±0.3 cm3, and a molar volume of 140.4±3.0 cm3 .Aplicaciones Científicas De Investigación
1. Oncology and Diagnostic Applications
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) is a compound structurally similar to 1-(Cyclopropylmethyl)piperazine. It shows potential for therapeutic and diagnostic applications in oncology. By modifying PB28 to reduce its lipophilicity, researchers have developed analogues with potential as positron emission tomography (PET) radiotracers, which can be significant in cancer diagnosis and treatment monitoring (Abate et al., 2011).
2. Antibacterial and Antituberculosis Potential
Piperazine derivatives, including 1-(Cyclopropylmethyl)piperazine, have shown significant antibacterial and antituberculosis activities. For instance, some derivatives have demonstrated efficacy against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis. This highlights the potential of these compounds in developing new antibiotics and treatments for tuberculosis (Mallikarjuna et al., 2014).
3. Antimicrobial Properties
Several studies have synthesized and evaluated the antimicrobial activities of compounds related to 1-(Cyclopropylmethyl)piperazine. These compounds have displayed effectiveness against a range of bacterial and fungal strains, suggesting their potential as antimicrobial agents in various medical applications (Patel et al., 2007).
4. Antimalarial Research
Some derivatives of 1-(Cyclopropylmethyl)piperazine have been synthesized and evaluated for their efficacy against the chloroquine-resistant strain of Plasmodium falciparum. This research is significant in the context of developing new antimalarial drugs, especially with the growing issue of drug resistance (Ryckebusch et al., 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8(1)7-10-5-3-9-4-6-10/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLIBVDZIYFXBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359487 | |
| Record name | 1-(Cyclopropylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)piperazine | |
CAS RN |
57184-25-5 | |
| Record name | 1-(Cyclopropylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Cyclopropylmethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



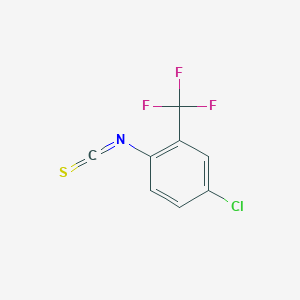


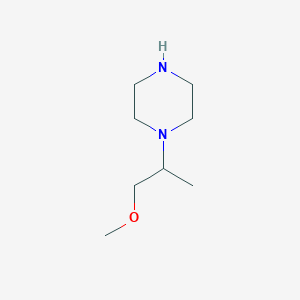

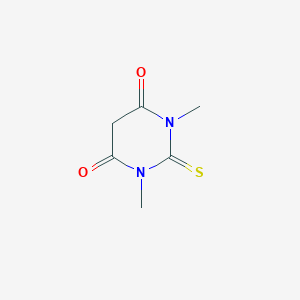

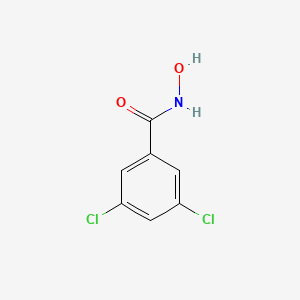
![2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B1349391.png)

